molecular formula C6H11ClN4 B1411847 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride CAS No. 1955523-42-8

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B1411847
CAS No.: 1955523-42-8
M. Wt: 174.63 g/mol
InChI Key: SCJXESMZBQZREB-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold in pharmacology, known for its ability to bind effectively to biological enzymes and receptors . This specific molecule, incorporating a pyrrolidine moiety, serves as a key synthetic intermediate for developing novel therapeutic agents . Researchers are exploring compounds with this hybrid structure for a range of biological activities. While direct studies on this exact molecule are limited, structurally similar pyrrolidino-triazole derivatives have demonstrated notable antimicrobial and anticancer properties in preclinical research . Some β-pyrrolidino-1,2,3-triazole analogs have shown moderate to potent cytotoxicity against human cancer cell lines such as A549 and HepG-2, as well as significant activity against various microorganisms . The compound's value lies in its potential as a versatile precursor for synthesizing more complex, target-oriented molecules, particularly through click chemistry or further functionalization of its ring systems . Its investigation contributes to the broader exploration of nitrogen-containing heterocycles, which are crucial for developing new pharmacological tools and addressing challenges in chemotherapeutics .

Properties

IUPAC Name

5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJXESMZBQZREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of 1,2,4-Triazole Derivatives

A common approach to synthesize 1,2,4-triazoles involves the reaction of hydrazides or amidines with appropriate electrophiles under acidic or basic conditions. For example, amidines can be cyclized with hydrazine derivatives to form the triazole ring.

  • Two-stage stepwise cascade synthetic procedure: This involves initial formation of an amidoxime intermediate from nitriles and hydroxylamine hydrochloride, followed by reaction with another nitrile under copper catalysis to form the 1,2,4-triazole ring via intramolecular cyclization.

  • One-pot reaction: Some methods allow direct one-pot synthesis of 1,3-disubstituted 1,2,4-triazoles using nitrilimines and Vilsmeier reagents or other electrophilic agents under mild heating.

These methods provide high yields and broad substrate scope, which can be adapted to introduce the pyrrolidin-2-yl substituent.

Formation of Hydrochloride Salt

The hydrochloride salt formation is typically achieved by treating the free base triazole compound with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether, followed by crystallization to obtain the hydrochloride salt as a solid.

Step Methodology Reagents/Conditions Notes Yield/Outcome
1 Amidoxime formation and cyclization Nitriles + Hydroxylamine hydrochloride + Cu(OAc)2 catalyst One-pot, mild conditions, no inert atmosphere needed Medium to high yield
2 Pyrrolidine introduction via azide intermediate Chiral pyrrolidinylnorephedrine + SOCl2 + NaN3 + Cu-catalyzed cycloaddition Retention of chiral configuration, CuAAC reaction Quantitative azide formation, high purity triazoles
3 Hydrochloride salt formation Treatment with HCl in ethanol or ether Simple acid-base reaction, crystallization Solid hydrochloride salt
  • The copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine hydrochloride represents an efficient and environmentally friendly route with broad substrate tolerance and moderate to high yields.

  • The use of chiral pyrrolidine derivatives as starting materials allows for the synthesis of stereochemically pure triazole compounds, maintaining the chiral integrity through substitution and cycloaddition steps.

  • The hydrochloride salt form improves the compound's stability and handling properties, facilitating purification and storage.

  • No direct literature source was found describing a single-step synthesis of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride, but the combination of the above strategies is well-supported by diverse synthetic protocols for related compounds.

The preparation of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves multi-step synthetic strategies that combine:

  • Efficient construction of the 1,2,4-triazole ring via amidoxime intermediates or hydrazide cyclizations,
  • Introduction of the pyrrolidin-2-yl substituent through nucleophilic substitution or copper-catalyzed cycloaddition reactions,
  • Acid-base treatment to yield the hydrochloride salt.

These methods are supported by diverse research findings demonstrating good yields, stereochemical control, and operational simplicity under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the modification and creation of various derivatives that can exhibit different chemical properties and biological activities.

Reactivity and Functionalization

  • 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo several types of reactions:
    • Oxidation : Using reagents such as potassium permanganate or hydrogen peroxide to form ketones or carboxylic acids.
    • Reduction : Employing sodium borohydride to produce alcohols or amines.
    • Substitution : Nucleophilic substitution reactions can occur at the triazole ring with alkyl halides or acyl chlorides.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones, Carboxylic acids
ReductionSodium borohydrideAlcohols, Amines
SubstitutionAlkyl halides + Base (NaOH)Alkylated or acylated derivatives

Biological Applications

Biochemical Probes

  • The compound is being investigated as a biochemical probe due to its ability to interact with specific molecular targets. The pyrrolidine moiety enhances binding affinity while the triazole ring facilitates hydrogen bonding interactions with biological macromolecules.

Therapeutic Potential

  • Research has indicated potential therapeutic effects in treating neurological disorders. The compound's unique structural features make it a candidate for drug development aimed at modulating enzyme activity or receptor interactions .

Medicinal Chemistry Insights

Anticancer Activity

  • Several studies have explored the anticancer properties of triazole derivatives. For instance, compounds with similar triazole scaffolds have shown promising activities against various human cancer cell lines. The incorporation of a pyrrolidine ring may enhance these effects due to improved pharmacokinetic properties .

Antiviral Applications

  • Recent research highlights the potential of 1,2,4-triazole derivatives in combating viral infections. A study demonstrated that substituting amide groups with triazoles improved potency against β-coronaviruses by optimizing binding interactions within the ATP-binding pocket of key viral proteins .

Case Studies

  • Synthesis and Evaluation of Anticancer Agents
    • A study synthesized several triazole-based compounds and evaluated their cytotoxic effects against breast cancer cell lines. Results indicated that modifications involving pyrrolidine enhanced anticancer activity compared to non-pyrrolidine derivatives, suggesting a structure-activity relationship (SAR) that warrants further exploration .
  • Development of Antiviral Compounds
    • Researchers developed novel pyrazolo[1,5-a]pyrimidine inhibitors featuring triazole groups. These compounds exhibited significant antiviral activity against β-coronaviruses, showcasing the importance of triazole in medicinal chemistry as a bioisosteric replacement for less effective groups .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound, while the triazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Pharmacological Activity Salt Form Reference
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride C₆H₁₁ClN₄ Pyrrolidine Not reported Hydrochloride
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole C₁₅H₁₁ClFN₄O Phenyl, fluoro-phenoxy Anticonvulsant (ED₅₀ = 1.4 mg/kg) None
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) C₁₀H₁₆Cl₂N₄ Piperidine, cyclopropyl Not reported Dihydrochloride
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₆Cl₂N₄O Methoxy-pyrrolidine, methyl Neurological applications (preclinical studies) Dihydrochloride
4-Phenyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride C₁₂H₁₅ClN₄ Phenyl, pyrrolidine Discontinued (potential stability issues) Hydrochloride

Key Comparisons

Substituent Effects on Bioactivity
  • Anticonvulsant Activity : The phenyl-substituted analog (C₁₅H₁₁ClFN₄O) demonstrates potent anticonvulsant effects (ED₅₀ = 1.4 mg/kg), comparable to diazepam (ED₅₀ = 1.2 mg/kg) . In contrast, the target compound lacks reported activity, suggesting its substituents may prioritize other therapeutic pathways.
  • Neurological Potential: The methoxy-pyrrolidine derivative (C₈H₁₆Cl₂N₄O) is highlighted for neurological applications, likely due to stereochemical specificity (2S,4R configuration) enhancing target binding . The target compound’s simpler pyrrolidine substituent may offer broader but less selective interactions.
Salt Form and Solubility
  • Hydrochloride salts (e.g., target compound) are common for improving aqueous solubility. Dihydrochloride salts (e.g., C₁₀H₁₆Cl₂N₄) may further enhance solubility but require careful pH optimization .

Biological Activity

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride (CAS No. 1955523-42-8) is a compound that features a pyrrolidine ring fused to a triazole ring. This unique structure is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's molecular structure contributes significantly to its biological activity. The pyrrolidine moiety is known for its ability to improve the pharmacokinetics of drug molecules, while the triazole ring can participate in various interactions with biological targets.

PropertyValue
IUPAC Name5-pyrrolidin-2-yl-1H-1,2,4-triazole; hydrochloride
Molecular FormulaC6H10N4Cl
Molecular Weight174.62 g/mol
SolubilitySoluble in water

The mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride likely involves interactions with specific enzymes or receptors. The compound may modulate the activity of these targets through binding interactions facilitated by hydrogen bonding and hydrophobic interactions due to its structural components.

Biological Activity

Research has highlighted several key areas regarding the biological activity of this compound:

Anticancer Activity

Studies have indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, certain triazole derivatives have shown promising results in inhibiting cancer cell proliferation in various models, including lung adenocarcinoma (A549 cells) and other cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Triazole derivatives have been reported to possess antibacterial and antifungal properties, which may be attributed to their ability to interfere with microbial enzyme function .

Neurological Effects

There is ongoing research into the potential neurological applications of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride. The compound has been explored for its effects on neurotransmitter systems and its potential role in treating neurological disorders .

Case Studies

Several studies have documented the biological effects of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited cytotoxicity against A549 cells with IC50 values comparable to standard chemotherapeutic agents .
  • Antimicrobial Testing : A series of tests showed that triazole derivatives could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Neuropharmacological Studies : Research indicated potential neuroprotective effects in animal models, suggesting that the compound may influence pathways involved in neurodegeneration .

Summary of Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against A549 cells
Antimicrobial EffectsEffective against Gram-positive bacteria
Neurological ApplicationsPotential neuroprotective properties

Q & A

Q. What advanced separation techniques are recommended for isolating enantiomers or tautomers of this compound?

  • Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or SFC (supercritical CO₂ with 20% ethanol modifier). Confirm enantiomeric excess (ee) via CD spectroscopy or X-ray crystallography (if crystals form in ethyl acetate/n-hexane) .

Data Contradiction and Validation Framework

Discrepancy Type Resolution Strategy Tools/References
NMR vs. LC-MS purity mismatchRe-run NMR with deuterated solvents; check LC-MS ionization efficiency (e.g., sodium adducts)
Computational vs. experimental binding affinityAdjust docking parameters (e.g., solvation models); validate with SPR
In vitro vs. in vivo toxicityCross-validate with 3D cell cultures (spheroids) and murine models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

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